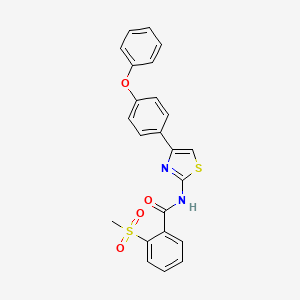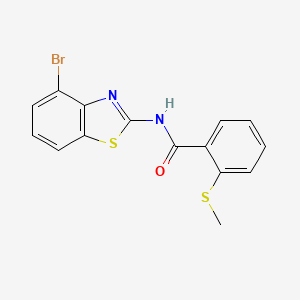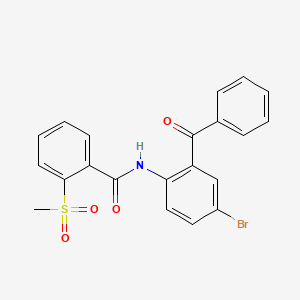
2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
描述
2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide (MPTB) is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPTB belongs to the class of thiazole-based compounds and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which play a role in inflammation and cancer progression. 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has several advantages as a research tool. It is a relatively simple compound to synthesize and can be obtained in good yields. 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has also been found to have low toxicity in preclinical studies, making it a safe compound to use in laboratory experiments. However, one limitation of 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide. One potential area of research is the development of 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide as a therapeutic agent in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide and its potential as a therapeutic agent in clinical settings.
Conclusion:
In conclusion, 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a thiazole-based compound that has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has various biochemical and physiological effects and has low toxicity in preclinical studies, making it a safe compound to use in laboratory experiments. Further research is needed to fully understand the potential of 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide as a therapeutic agent in clinical settings.
科学研究应用
2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-methylsulfonyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c1-31(27,28)21-10-6-5-9-19(21)22(26)25-23-24-20(15-30-23)16-11-13-18(14-12-16)29-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVLLJCHDHZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-4-(methylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3297962.png)
![(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B3297965.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3297979.png)
![N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297996.png)
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B3298000.png)
![8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298014.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3298017.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3298018.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3298024.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298034.png)

![3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298051.png)
![4-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298053.png)